molecular formula C8H14Cl2N4O B2793981 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride CAS No. 2137774-41-3

3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride

Cat. No.: B2793981
CAS No.: 2137774-41-3
M. Wt: 253.13
InChI Key: OXIMPBISMVIMSL-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride is a heterocyclic compound featuring a pyrazinone core substituted with a 3-aminopyrrolidine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7;;/h2-3,6H,1,4-5,9H2,(H,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIMPBISMVIMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CNC2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and suitable carbonyl compounds.

    Introduction of the Aminopyrrolidine Group: The aminopyrrolidine group is introduced via nucleophilic substitution reactions. This step often involves the use of 3-aminopyrrolidine and a suitable leaving group on the pyrazinone core.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopyrrolidine group or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols) under mild to moderate temperatures.

Major Products

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives, potentially altering the pyrazinone core or the aminopyrrolidine group.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminopyrrolidine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The pyrazinone core may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s pyrazinone core is a common motif in medicinal chemistry. Below is a comparative analysis with two analogs from the evidence:

Compound 1 : Pyrazin-2(1H)-one with 3′-(3,4,5-Trimethoxyphenyl) and Indole Substituents
  • Structure: Pyrazinone core substituted at the 3′ position with a trimethoxyphenyl group and at the 5′ position with an indole moiety.
  • Activity : Demonstrated PDGFRβ inhibition via optimized binding interactions in virtual screening studies. The trimethoxyphenyl group is critical for receptor binding, while indole modifications enhance selectivity .
  • Molecular Weight: Not explicitly stated, but trimethoxyphenyl (MW: 196.2 g/mol) and indole (MW: 117.15 g/mol) substituents suggest a higher MW than the target compound.
Compound 2 : 6-Ethyl-2-Methyl-7-[2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one
  • Structure: Chromenone core fused with pyrazinone and substituted with ethyl, methyl, indole, and phenylpyrazole groups.
  • Activity: No direct activity data provided, but chromenone-pyrazinone hybrids are often explored for anticancer and anti-inflammatory properties due to dual targeting capabilities.
  • Molecular Weight : 535.605 g/mol (C₃₂H₂₉N₃O₅) .
Target Compound : 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one Dihydrochloride
  • Structure: Pyrazinone core with 3-aminopyrrolidine (MW: 85.1 g/mol for aminopyrrolidine).
  • Molecular Weight : Estimated ~290–320 g/mol (excluding dihydrochloride).
  • Key Feature : The primary amine on pyrrolidine may improve water solubility and facilitate hydrogen bonding in target interactions, though specific receptor data are unavailable.

Research Implications and Limitations

  • Compound 1 : Highlights the importance of aromatic and heterocyclic substituents in kinase inhibition. The trimethoxyphenyl group’s role in PDGFRβ binding suggests that electron-rich aromatic systems enhance affinity .
  • Target Compound: The 3-aminopyrrolidine group could offer advantages in solubility and target engagement, though further experimental validation is needed.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one dihydrochloride?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example, coupling 3-aminopyrrolidine with halogenated pyrazinone precursors under controlled conditions (e.g., reflux in ethanol or DMF) is a common approach. Subsequent hydrochloride salt formation via treatment with HCl ensures solubility and stability. Reaction parameters like temperature, solvent polarity, and stoichiometry are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring structure.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and bond geometries (used for related pyrazinones) .
  • Elemental Analysis : Ensures stoichiometric purity of the dihydrochloride salt .

Q. What is the hypothesized mechanism of action based on structural analogs?

Analogous aminopyridopyrazinones are potent PDE5 inhibitors, suggesting competitive binding to the enzyme’s catalytic site. This interaction modulates cyclic nucleotide signaling, impacting vasodilation or cellular proliferation pathways. The pyrrolidine and pyrazinone moieties are critical for hydrogen bonding and hydrophobic interactions with PDE5 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Substituent Modifications : Introduce electron-donating groups (e.g., methoxy) at the pyrazinone C-3 position to enhance metabolic stability. Hydroxyethyl additions to the pyrrolidine nitrogen improve PDE5 selectivity over off-target isoforms like PDE6 .
  • Pharmacophore Mapping : Use computational docking to identify key binding residues and guide functional group placement.

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardized Assays : Replicate enzyme inhibition assays (e.g., PDE5 IC50) under consistent conditions (pH 7.4, 37°C, defined buffer systems).
  • Purity Verification : Employ HPLC (>95% purity) and Karl Fischer titration (water content <0.5%) to rule out batch variability .
  • Control Compounds : Include reference inhibitors (e.g., sildenafil) to validate assay sensitivity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : The dihydrochloride salt enhances aqueous solubility (~50 mg/mL in water) .
  • Prodrug Design : Esterification of the pyrazinone carbonyl group improves membrane permeability.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase bioavailability in pharmacokinetic studies .

Q. How is stability assessed under physiological conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. For example, related dihydrochloride salts show maximal stability at pH 4–6, with hydrolysis occurring under alkaline conditions .

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